molecular formula C12H11N5O B2481414 (E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide CAS No. 1007014-67-6

(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide

Cat. No. B2481414
CAS RN: 1007014-67-6
M. Wt: 241.254
InChI Key: VOOUACTUBVAYKU-UHFFFAOYSA-N
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Description

The chemistry and reactivity of pyrazole derivatives, including compounds similar to "(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide", have been a subject of interest due to their wide range of potential applications in heterocyclic compound synthesis. These compounds serve as valuable building blocks for the synthesis of various classes of heterocyclic compounds and dyes, highlighting their importance in organic synthesis and industrial applications (Gomaa & Ali, 2020).

Synthesis Analysis

The synthesis of complex pyrazole derivatives often involves multi-component reactions, utilizing a variety of starting materials and conditions to achieve the desired molecular architecture. A practical approach to synthesizing these compounds involves using cyanopyrazole derivatives as intermediates, showcasing the versatility and reactivity of these compounds in forming more complex structures through various chemical reactions (Dar & Shamsuzzaman, 2015).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their chemical reactivity and properties. Advances in the chemistry of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, which share some structural similarities with the target compound, highlight the significance of molecular structure in determining the compound's reactivity and potential applications in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on their molecular structure and the presence of functional groups. These reactions are pivotal for the synthesis of various heterocyclic compounds with potential biological and pharmacological activities (El Hassani et al., 2023).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for various applications, including its potential use in pharmaceutical formulations (Laroum et al., 2019).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for their application in synthetic chemistry and drug development. Studies on cyano derivatives of phenol, naphthol, and biphenyl highlight the impact of the cyano group on enhancing the acidity and reactivity of these compounds in the excited state, which may be relevant for understanding the reactivity of the target compound (Szczepanik, 2015).

Scientific Research Applications

Tautomerism and Structural Analysis

  • The study of NH-pyrazoles, including compounds with structural similarities to the compound , has provided insights into their annular tautomerism. This phenomenon is crucial for understanding the chemical behavior and stability of these compounds, as observed through X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

Anticancer and Cytotoxic Activities

  • Pyrazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cells, demonstrating the potential of these compounds in anticancer research (Hassan et al., 2014).

Anti-inflammatory and Analgesic Properties

  • A series of celecoxib derivatives, containing pyrazole moieties, were synthesized and assessed for their anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. These compounds exhibited significant biological activities, suggesting their potential therapeutic applications (Küçükgüzel et al., 2013).

Coordination Complexes and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized, showcasing the influence of hydrogen bonding on self-assembly processes. These complexes exhibited significant antioxidant activity, highlighting the chemical versatility and biological potential of pyrazole-based compounds (Chkirate et al., 2019).

Antibacterial Screening

  • The synthesis of novel thiazolyl pyrazole and benzoxazole derivatives and their antibacterial screening revealed potential applications in developing new antimicrobial agents. These findings emphasize the importance of pyrazole derivatives in medicinal chemistry and drug discovery (Landage et al., 2019).

properties

IUPAC Name

N'-[4-cyano-2-(4-methylphenyl)pyrazol-3-yl]-N-hydroxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O/c1-9-2-4-11(5-3-9)17-12(14-8-16-18)10(6-13)7-15-17/h2-5,7-8,18H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOUACTUBVAYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)/N=C/NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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